An In-Depth Technical Guide to the Physicochemical Properties of 6-O-Feruloylglucose
An In-Depth Technical Guide to the Physicochemical Properties of 6-O-Feruloylglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Feruloylglucose is a naturally occurring phenylpropanoid glycoside found in various plant species, notably in the herbs of Catalpa fargesii f. duclouxii.[1] As a glycosylated derivative of ferulic acid, it belongs to a class of compounds recognized for their significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of 6-O-Feruloylglucose, detailed experimental protocols for its analysis, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of 6-O-Feruloylglucose are summarized in the table below. These properties are crucial for its isolation, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀O₉ | [2][3] |
| Molecular Weight | 356.32 g/mol | [2][3] |
| Melting Point | 201-205 °C (decomposes) | [4] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |
| Storage | Store as a powder at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Spectroscopic Data
UV-Visible Spectroscopy
The UV-Vis spectrum of 6-O-Feruloylglucose in a solvent like methanol is expected to exhibit absorption bands characteristic of the ferulic acid chromophore.[5] The conjugated system of the phenylpropanoid structure typically results in strong absorption in the UV region.[6] Generally, flavonoids and related phenolic compounds show two main absorption bands.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 6-O-Feruloylglucose would display signals corresponding to both the glucose and the feruloyl moieties.
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¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the feruloyl group, the vinylic protons of the propenoic acid chain, the methoxy group protons, and the protons of the glucose unit, including the anomeric proton.
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¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons of the feruloyl group, the methoxy carbon, and the six carbons of the glucose moiety. The chemical shifts of the C-6 and C-5 carbons of the glucose would be expected to be shifted downfield due to the esterification.
Experimental Protocols
Isolation and Purification of 6-O-Feruloylglucose (General Protocol)
While a specific protocol for Catalpa fargesii is not detailed in the available literature, a general methodology for the extraction and isolation of phenylpropanoid glycosides from plant material can be adapted.
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Caption: General workflow for the isolation and purification of 6-O-Feruloylglucose.
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Extraction: The dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.
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Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
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Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.
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Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure 6-O-Feruloylglucose.
HPLC Analysis (General Method)
A general HPLC method for the analysis of phenolic compounds can be adapted for the quantification of 6-O-Feruloylglucose.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution system is typically used, for example, with solvent A being water with 0.1% formic acid and solvent B being acetonitrile or methanol with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength corresponding to the absorption maximum of the feruloyl moiety (e.g., around 320 nm).
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Injection Volume: 10-20 µL.
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Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared with known concentrations of purified 6-O-Feruloylglucose.
Antioxidant Activity Assays
The antioxidant potential of 6-O-Feruloylglucose can be evaluated using various in vitro assays. Standard protocols for DPPH and ABTS radical scavenging assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Prepare a stock solution of DPPH in methanol.
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Prepare various concentrations of 6-O-Feruloylglucose in methanol.
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In a microplate, mix the 6-O-Feruloylglucose solutions with the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at approximately 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
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Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.
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Dilute the ABTS radical solution with methanol or ethanol to a specific absorbance at approximately 734 nm.
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Prepare various concentrations of 6-O-Feruloylglucose.
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Mix the 6-O-Feruloylglucose solutions with the diluted ABTS radical solution.
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After a set incubation time, measure the absorbance at 734 nm.
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Calculate the percentage of radical scavenging activity.
Biological Activity and Signaling Pathways
Phenylpropanoid glycosides, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][7][8][9] The antioxidant activity of feruloylated compounds is often attributed to the radical scavenging ability of the ferulic acid moiety. While specific signaling pathways directly modulated by 6-O-Feruloylglucose have not been extensively elucidated, the known activities of its aglycone, ferulic acid, and other related phenylpropanoid glycosides suggest potential interactions with key cellular signaling cascades.
For instance, ferulic acid has been shown to exert its protective effects through the modulation of pathways such as the Nrf2/HO-1 and NF-κB signaling pathways. It is plausible that 6-O-Feruloylglucose may exert its biological effects through similar mechanisms, either directly or following enzymatic hydrolysis to release ferulic acid.
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Caption: Postulated antioxidant and anti-inflammatory signaling pathways for 6-O-Feruloylglucose.
Further research is required to delineate the specific molecular targets and signaling pathways through which 6-O-Feruloylglucose exerts its biological effects.
Conclusion
6-O-Feruloylglucose is a promising natural product with significant antioxidant properties. This guide has provided a detailed summary of its known physicochemical properties and general protocols for its analysis. While further research is needed to fully elucidate its spectroscopic characteristics and specific biological mechanisms, the information compiled herein serves as a foundational resource for scientists and researchers in the field. The continued investigation of 6-O-Feruloylglucose and related compounds holds potential for the development of new therapeutic agents and functional food ingredients.
References
- 1. research-progress-on-the-structure-and-activity-of-phenylpropanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-O-Feruloylglucose | C16H20O9 | CID 71307318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthose.com [synthose.com]
- 5. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound 1-O-Feruloyl-beta-D-glucose (FDB003730) - FooDB [foodb.ca]
- 7. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
